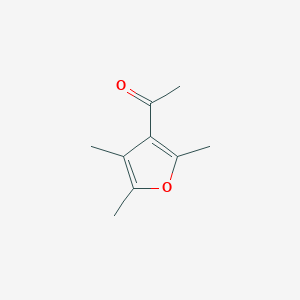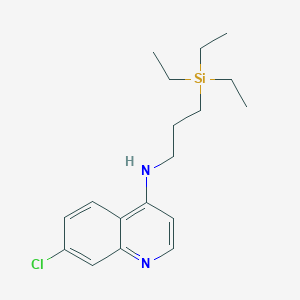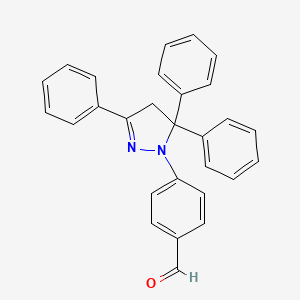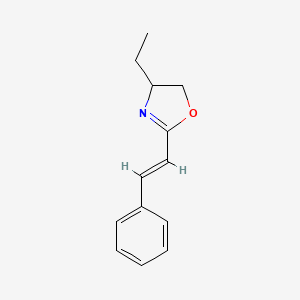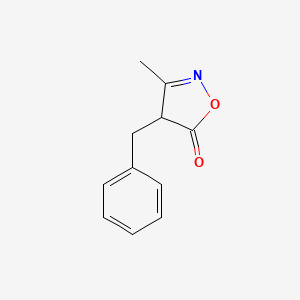![molecular formula C20H20FNO B12887663 [1-(4-Fluorophenyl)-5-phenyl-3-(propan-2-yl)-1H-pyrrol-2-yl]methanol CAS No. 113053-19-3](/img/structure/B12887663.png)
[1-(4-Fluorophenyl)-5-phenyl-3-(propan-2-yl)-1H-pyrrol-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(4-Fluorophenyl)-3-isopropyl-5-phenyl-1H-pyrrol-2-yl)methanol is a complex organic compound with a unique structure that includes a pyrrole ring substituted with fluorophenyl, isopropyl, and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Fluorophenyl)-3-isopropyl-5-phenyl-1H-pyrrol-2-yl)methanol typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzaldehyde with isopropylamine to form an imine intermediate, which then undergoes cyclization with phenylacetylene in the presence of a catalyst to form the pyrrole ring. The final step involves the reduction of the imine group to a methanol group using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1-(4-Fluorophenyl)-3-isopropyl-5-phenyl-1H-pyrrol-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1-(4-Fluorophenyl)-3-isopropyl-5-phenyl-1H-pyrrol-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, (1-(4-Fluorophenyl)-3-isopropyl-5-phenyl-1H-pyrrol-2-yl)methanol is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance in various applications.
Wirkmechanismus
The mechanism of action of (1-(4-Fluorophenyl)-3-isopropyl-5-phenyl-1H-pyrrol-2-yl)methanol involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-(4-Fluorophenyl)-2-(methylamino)pentan-1-one): A cathinone derivative with stimulant properties.
(1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)octan-1-one): A designer drug with psychoactive effects.
(1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol: A compound with similar structural features but different biological activities.
Uniqueness
(1-(4-Fluorophenyl)-3-isopropyl-5-phenyl-1H-pyrrol-2-yl)methanol is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its combination of fluorophenyl, isopropyl, and phenyl groups makes it a versatile compound for various applications in scientific research.
Eigenschaften
CAS-Nummer |
113053-19-3 |
|---|---|
Molekularformel |
C20H20FNO |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
[1-(4-fluorophenyl)-5-phenyl-3-propan-2-ylpyrrol-2-yl]methanol |
InChI |
InChI=1S/C20H20FNO/c1-14(2)18-12-19(15-6-4-3-5-7-15)22(20(18)13-23)17-10-8-16(21)9-11-17/h3-12,14,23H,13H2,1-2H3 |
InChI-Schlüssel |
KNPQAGIDTGIKGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(N(C(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}quinolin-4-amine](/img/structure/B12887583.png)
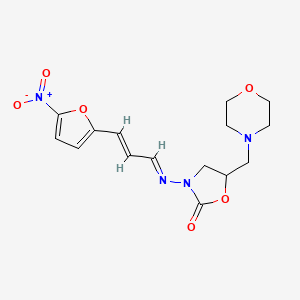

![3-(Hydroxymethyl)benzo[d]isoxazol-6-ol](/img/structure/B12887604.png)
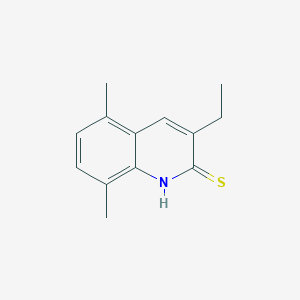
![2-(Methylthio)-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12887617.png)
